molecular formula C7H12ClNO B1459323 6-Azaspiro[2.5]octan-4-one hydrochloride CAS No. 1408076-12-9

6-Azaspiro[2.5]octan-4-one hydrochloride

Cat. No.: B1459323
CAS No.: 1408076-12-9
M. Wt: 161.63 g/mol
InChI Key: KLDLHOWKPWTGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 6-Azaspiro[2.5]octan-4-one hydrochloride is a fused-ring system that contains an azetidine ring and a cyclohexane ring. The InChI code for this compound is 1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 147.65 , and it is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its water solubility is calculated to be 1.31 mg/ml .

Scientific Research Applications

Diversity-oriented Synthesis of Azaspirocycles

Research by Wipf, Stephenson, and Walczak (2004) explores the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane to rapidly access omega-unsaturated dicyclopropylmethylamines. These compounds are precursors for heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, which are crucial for chemistry-driven drug discovery due to their functionalized pyrrolidines, piperidines, and azepines scaffolds Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Organic Letters.

Synthesis of Azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones

Mandzhulo et al. (2016) demonstrated the synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] compounds reacting with primary aliphatic amines, leading to the formation of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides. This process showcases the versatility of azaspirocycles in constructing complex molecular architectures Mandzhulo, A., Mel’nichuk, N. A., Fetyukhin, V., & Vovk, M. (2016). Russian Journal of Organic Chemistry.

Discovery of Selective Human Epidermal Growth Factor Receptor-2 Sheddase Inhibitor

Yao et al. (2007) described the identification of a novel class of N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase. This discovery highlights the potential of azaspirocycles in the development of cancer therapies, especially by decreasing tumor size and potentiating the effects of existing treatments like trastuzumab in vivo Yao, W., Zhuo, J., Burns, D., et al. (2007). Journal of Medicinal Chemistry.

Development of α7 Nicotinic Receptor Agonists

Hill et al. (2017) synthesized quinuclidine-containing spiroimidates as partial agonists for the α7 nicotinic acetylcholine receptor (nAChR), showing significant potential in improving cognition in preclinical rodent models of learning and memory. This research underscores the therapeutic applications of azaspirocycles in neurodegenerative diseases and cognitive disorders Hill, M. D., Fang, H., King, H. D., et al. (2017). ACS Medicinal Chemistry Letters.

Safety and Hazards

The safety information for 6-Azaspiro[2.5]octan-4-one hydrochloride includes the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

6-azaspiro[2.5]octan-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLHOWKPWTGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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